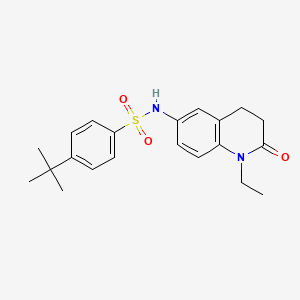

N-(2-(4-乙酰哌嗪-1-基)-2-氧代-1-甲苯磺酰基乙基)-2-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

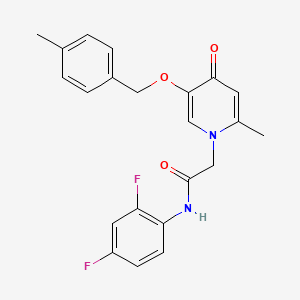

The compound N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide is a chemically synthesized molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its chemistry and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the formation of piperazine derivatives with specific substituents that confer the desired biological activity. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" discusses the synthesis of a series of 1-aryl-4-alkylpiperazines, which includes the attachment of a benzamide fragment to the piperazine ring . This suggests that the synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide would similarly involve multiple steps, including the formation of the piperazine core, the introduction of the acetyl group, and the attachment of the tosylethyl and chlorobenzamide moieties.

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their interaction with biological targets. The paper on the dopamine D4 ligand indicates that the position of substituents on the piperazine ring and the nature of the terminal benzamide fragment significantly affect the binding affinity to dopamine receptors . Therefore, the specific arrangement of substituents in N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide would be expected to play a crucial role in its biological activity and selectivity.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the potential reactions of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide. For example, the paper titled "The formation and metabolism of N-hydroxymethyl compounds--IX" explores the electrophilic properties of N-(acetoxymethyl)-4-chlorobenzamide, which reacts with nucleophiles like cyanide and glutathione . This suggests that the compound may also exhibit electrophilic characteristics, potentially forming reactive intermediates under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring, the acetyl group, and the chlorobenzamide moiety would affect its solubility, stability, and overall reactivity. Although the provided papers do not directly discuss the physical properties of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide, they do highlight the importance of molecular structure in determining these properties for related compounds .

科学研究应用

抗血栓和心血管应用

研究表明,类似于“N-(2-(4-乙酰哌嗪-1-基)-2-氧代-1-甲苯磺酰基乙基)-2-氯苯甲酰胺”的衍生物对血小板聚集有显着影响,可能具有抗血栓作用。例如,Chang 等人 (1997) 的一项研究表明,结构相关的化合物 2-[(4-乙酰苯基)氨基]-3-氯-1,4-萘二酮 (NQ-Y15) 抑制了凝血酶、胶原蛋白和花生四烯酸诱导的血小板聚集。这种作用归因于血栓素 A2 合酶的抑制与血栓素 A2 受体阻断相结合,表明其作为抗血栓剂的潜力 (Chang 等人,1997 年)。

抗菌和抗真菌作用

该化合物的几种合成衍生物已显示出有希望的抗菌和抗真菌活性。一项研究重点介绍了新型衍生物的合成及其针对一系列微生物剂的评估,表明一些化合物表现出与常规药物相当或优越的活性。这表明基于这种化学结构开发新的抗菌剂的潜力 (Zaidi 等人,2021 年)。

抗癌潜力

具有相似化学骨架的化合物已被研究其抗癌特性。例如,合成了带有 1-乙酰哌嗪单元的水溶性酞菁和萘菁衍生物,并评估了它们的 DNA 结合模式、切割活性、拓扑异构酶抑制效应和对癌细胞系的细胞毒性。这些研究表明,某些衍生物可以作为有效的抗癌药物,强调了与“N-(2-(4-乙酰哌嗪-1-基)-2-氧代-1-甲苯磺酰基乙基)-2-氯苯甲酰胺”相关的化合物的治疗潜力 (Baş 等人,2019 年)。

酶抑制用于神经保护作用

对相关化合物的研究还通过酶抑制探索了它们的神经保护作用。一项研究表明,与该化合物具有相同官能团的 NMDA 拮抗剂在小鼠实验性有机磷或氨基甲酸酯中毒中发挥独特的作用,突出了毒蕈碱和 NMDA 受体介导的机制在急性毒性中的作用。这项研究表明在神经保护和毒性缓解方面具有潜在的治疗应用 (Dekundy 等人,2007 年)。

未来方向

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail . It’s also possible that this compound could serve as a starting point for the synthesis of a variety of other compounds .

作用机制

Target of Action

Similar compounds have been known to target enzymes like trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Biochemical Pathways

For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Pharmacokinetics

Similar compounds have been reported to have high gastrointestinal absorption and are considered substrates for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have inhibitory effects on certain enzymes, which could potentially lead to changes in cellular functions .

属性

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5S/c1-15-7-9-17(10-8-15)32(30,31)21(24-20(28)18-5-3-4-6-19(18)23)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHFVDESIBMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)

![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)

![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)